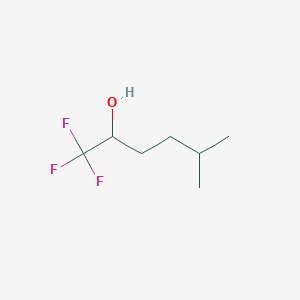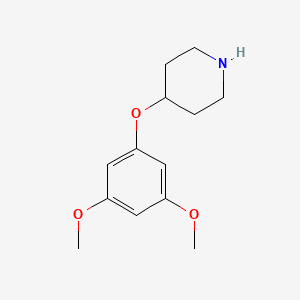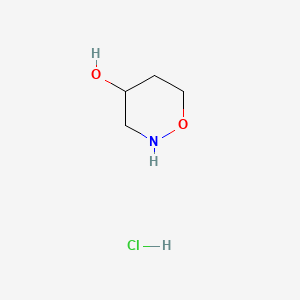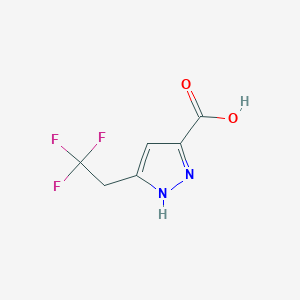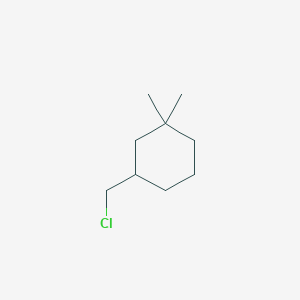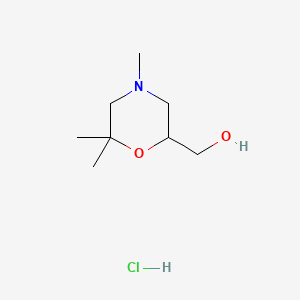
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride is an organic compound with the chemical formula C8H18ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a methanol group attached to the morpholine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
化学反应分析
Types of Reactions
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methanol group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of (4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Morpholine: A parent compound with a simpler structure.
N-Methylmorpholine: A derivative with one methyl group attached to the nitrogen atom.
2-Methylmorpholine: A derivative with a methyl group attached to the second carbon of the morpholine ring.
Uniqueness
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride is unique due to the presence of three methyl groups and a methanol group, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it a valuable compound in various applications.
属性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
(4,6,6-trimethylmorpholin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2)6-9(3)4-7(5-10)11-8;/h7,10H,4-6H2,1-3H3;1H |
InChI 键 |
QJTNCIARFBTBNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC(O1)CO)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)





![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
